1,3-Dichloro-2-methylpropane
Overview
Description
1,3-Dichloro-2-methylpropane: is an organic compound with the molecular formula C4H8Cl2 1,3-Dichloroisobutane . This compound is a halogenated hydrocarbon, characterized by the presence of two chlorine atoms and a methyl group attached to a propane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-methylpropane can be synthesized through the radical halogenation of 2-methylpropane (isobutane) using chlorine gas in the presence of ultraviolet light. The reaction involves three steps: initiation, propagation, and termination .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of isobutane under controlled conditions to ensure the selective formation of the desired dichlorinated product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-methylpropane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Major Products:
Substitution Reactions: The major products are alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, specifically 2-methylpropene (isobutene).
Scientific Research Applications
Chemistry: 1,3-Dichloro-2-methylpropane is used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds and in the study of reaction mechanisms .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins, as well as in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-methylpropane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds . The molecular targets and pathways involved are primarily related to the reactivity of the carbon-chlorine bonds .
Comparison with Similar Compounds
1,2-Dichloro-2-methylpropane: This compound has a similar structure but with chlorine atoms on adjacent carbon atoms.
1,3-Dichloro-2-(chloromethyl)-2-methylpropane: This compound has an additional chlorine atom on the methyl group.
Uniqueness: 1,3-Dichloro-2-methylpropane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Its structure allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-dichloro-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENSUTAUIFXSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210596 | |
Record name | Propane, 1,3-dichloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-19-3 | |
Record name | 1,3-Dichloro-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,3-dichloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,3-dichloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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